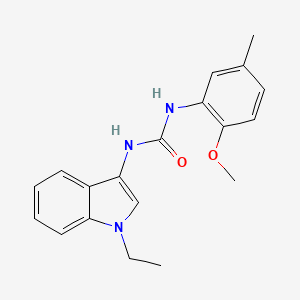
1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has demonstrated the synthesis and structural characterization of compounds related to "1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea." For instance, the synthesis, crystal structure, and antitumor activities of related compounds have been explored, highlighting their potential in medical research and drug development (Ch Hu et al., 2018). These studies often involve complex crystallography to determine the molecular structure and potential interactions with biological targets.
Biological Activities
Compounds structurally similar to "this compound" have been studied for their biological activities. For example, the investigation into their antitumor properties, enzyme inhibition, and interactions with specific receptors provides insights into their therapeutic potential. The antitumor activity analysis through MTT assay and docking studies into CDK4 protein interactions offer valuable data for cancer research and therapy development (Ch Hu et al., 2018).
Chemical Reactions and Mechanisms
Research also delves into the chemical reactions and mechanisms involving these compounds, such as directed lithiation and subsequent reactions that yield various substituted products. These studies are crucial for understanding the chemical behavior and versatility of these molecules in synthetic chemistry (Keith Smith et al., 2013).
Material Science and Hydrogel Formation
In the field of material science, the formation of hydrogels from related compounds has been explored, emphasizing the significance of these molecules in developing new materials with specific physical properties. The study on anion tuning of rheology, morphology, and gelation showcases the application of these compounds in creating tunable gels for various uses (G. Lloyd & J. Steed, 2011).
Enzyme Inhibition and Anticancer Investigations
Further research has focused on enzyme inhibition and anticancer investigations, providing a foundation for drug discovery and the development of new therapeutic agents. Studies on urea derivatives demonstrate the potential for these compounds in treating various diseases, including cancer, by inhibiting specific enzymes or interacting with biological targets (Sana Mustafa et al., 2014).
Propriétés
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-4-22-12-16(14-7-5-6-8-17(14)22)21-19(23)20-15-11-13(2)9-10-18(15)24-3/h5-12H,4H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPPDCDLUFNERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC(=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

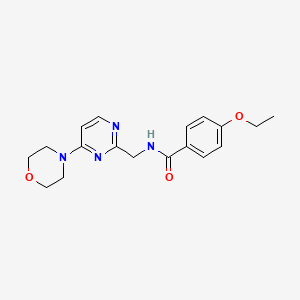
![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2873438.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2873440.png)
![2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2873443.png)
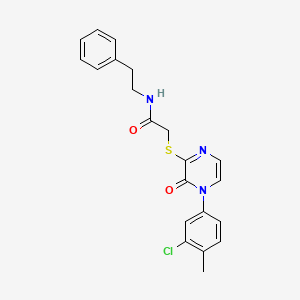

![Ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2873446.png)
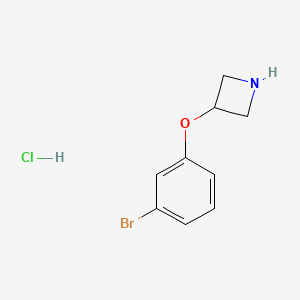
![4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane](/img/structure/B2873452.png)
![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2873453.png)
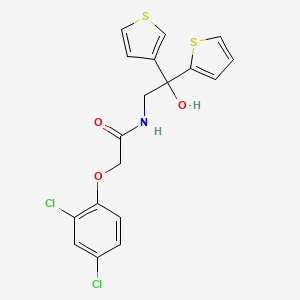
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2873455.png)
